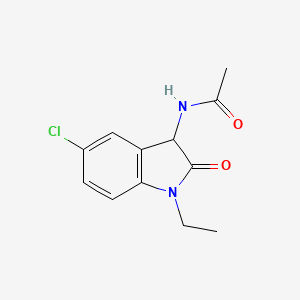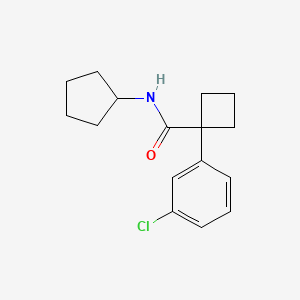![molecular formula C15H16N4O B7538461 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s by a team of chemists at GlaxoSmithKline, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its ability to inhibit N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in a variety of cellular processes, including neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide is its potency as a N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying the role of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in laboratory experiments.
Future Directions
There are many potential future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of mood disorders, such as depression and bipolar disorder. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 1-methylpyrazole with 2-bromoacetophenone, followed by the reaction of the resulting product with N-methylindole-2-carboxylic acid. The final product is then purified using various chromatography techniques.
Scientific Research Applications
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is a potent inhibitor of glycogen synthase kinase-3 (N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide), an enzyme that plays a key role in a variety of cellular processes, including neuronal development, neuroinflammation, and synaptic plasticity.
properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(9-11-8-16-19(2)10-11)15(20)14-7-12-5-3-4-6-13(12)17-14/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYIZXRFDYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)



![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

